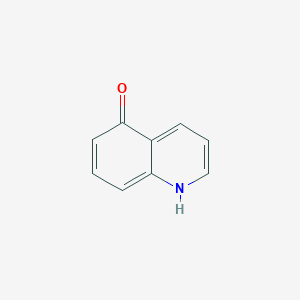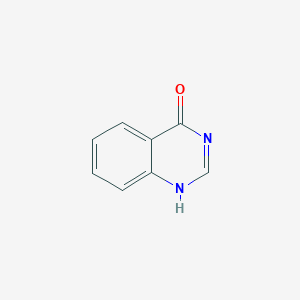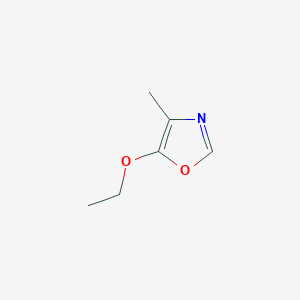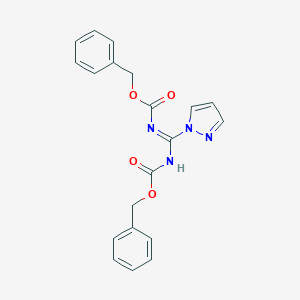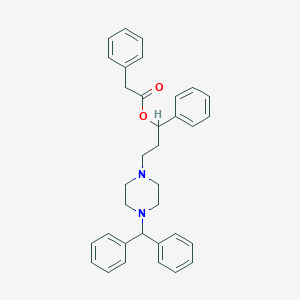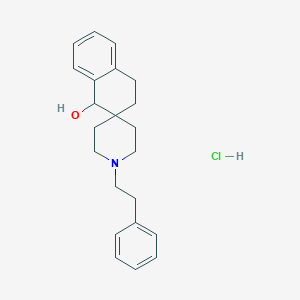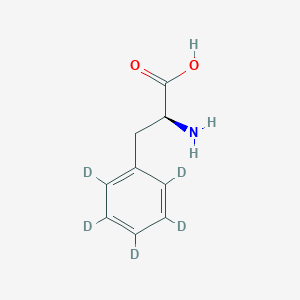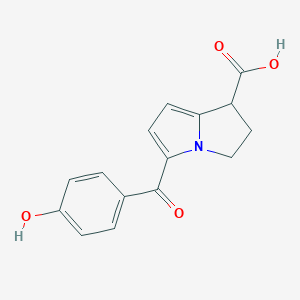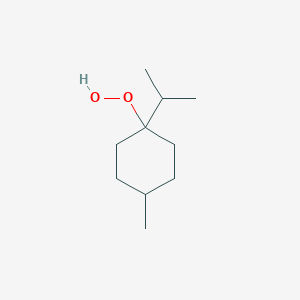
1-Hydroperoxy-4-methyl-1-propan-2-ylcyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hydroperoxy-4-methyl-1-propan-2-ylcyclohexane, commonly known as cumene hydroperoxide, is a widely used organic peroxide in various industrial applications. It is a colorless liquid with a characteristic odor and is highly reactive due to the presence of an unstable peroxide bond. Cumene hydroperoxide is primarily used as an initiator in the production of phenol and acetone, which are important industrial chemicals.
Mecanismo De Acción
Cumene hydroperoxide is a strong oxidizing agent and can react with a wide range of organic compounds. The peroxide bond in cumene hydroperoxide is highly unstable and can easily break down to form free radicals. These free radicals can initiate chain reactions in various chemical processes, such as polymerization, oxidation, and reduction.
Efectos Bioquímicos Y Fisiológicos
Cumene hydroperoxide is known to cause oxidative stress in living cells and can lead to cell damage and death. It has been shown to induce lipid peroxidation, which is a common mechanism of cell damage. Cumene hydroperoxide can also affect the activity of various enzymes in the body, leading to changes in metabolic pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cumene hydroperoxide is a highly reactive compound and can be used as a powerful oxidizing agent in various laboratory experiments. Its high reactivity makes it useful in studying the kinetics and mechanisms of chemical reactions. However, its instability and potential for thermal runaway make it a hazardous compound to handle and store.
Direcciones Futuras
1. Development of safer and more stable organic peroxides for industrial applications.
2. Investigation of the role of cumene hydroperoxide in oxidative stress and cell damage.
3. Study of the effects of cumene hydroperoxide on metabolic pathways and enzyme activity.
4. Development of new methods for the synthesis of cumene hydroperoxide.
5. Exploration of the potential of cumene hydroperoxide as a radical initiator in new polymerization reactions.
Métodos De Síntesis
Cumene hydroperoxide is synthesized by the oxidation of cumene, which is a mixture of isopropylbenzene and alpha-methylstyrene. The oxidation process is carried out using air or oxygen in the presence of a catalyst, usually a cobalt or manganese salt. The reaction is exothermic and requires careful temperature control to avoid thermal runaway.
Aplicaciones Científicas De Investigación
Cumene hydroperoxide is widely used in scientific research as a source of free radicals for various applications. It is used as a model compound for studying the kinetics and mechanisms of peroxide decomposition, which is important in understanding the safety and stability of organic peroxides. Cumene hydroperoxide is also used as a radical initiator in polymerization reactions to produce high molecular weight polymers.
Propiedades
Número CAS |
143970-18-7 |
|---|---|
Nombre del producto |
1-Hydroperoxy-4-methyl-1-propan-2-ylcyclohexane |
Fórmula molecular |
C10H20O2 |
Peso molecular |
172.26 g/mol |
Nombre IUPAC |
1-hydroperoxy-4-methyl-1-propan-2-ylcyclohexane |
InChI |
InChI=1S/C10H20O2/c1-8(2)10(12-11)6-4-9(3)5-7-10/h8-9,11H,4-7H2,1-3H3 |
Clave InChI |
MRHJLSVXRAIRDK-UHFFFAOYSA-N |
SMILES |
CC1CCC(CC1)(C(C)C)OO |
SMILES canónico |
CC1CCC(CC1)(C(C)C)OO |
Sinónimos |
Hydroperoxide, 4-methyl-1-(1-methylethyl)cyclohexyl, trans- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[2[[(1,1-Dimethylethyl)dimethyl silyl]oxy]ethyl]-piperidine](/img/structure/B119857.png)
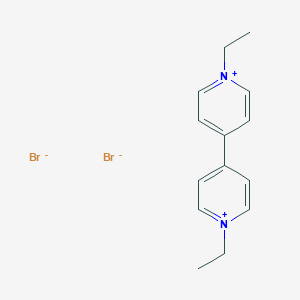
![Bicyclo[4.2.0]octa-1,3,5-trien-7-ol, 7-(1-methylethyl)-(9CI)](/img/structure/B119860.png)
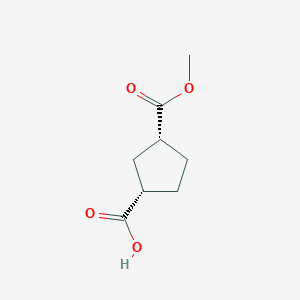
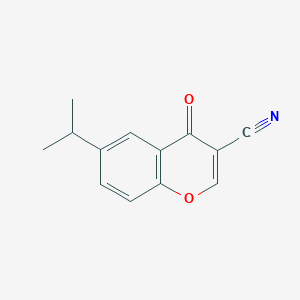
![6-Aminobenzo[d]isoxazol-3(2H)-one](/img/structure/B119866.png)
